Benzofuran-4-ylmethanamine
Description
Significance of the Benzofuran (B130515) Scaffold in Chemical and Life Sciences
The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in chemistry. mdpi.comtaylorandfrancis.com Its unique physicochemical properties and versatile nature have made it a cornerstone in the development of a wide array of biologically active molecules. mdpi.comrsc.org
Ubiquitous Presence in Natural Products and Pharmacologically Active Compounds
The benzofuran nucleus is a fundamental structural unit found in a diverse range of natural products, particularly in plant families such as Asteraceae, Fabaceae, and Moraceae. mdpi.com Many of these naturally occurring benzofuran derivatives exhibit significant pharmacological activities. rsc.orgrsc.org For instance, compounds like psoralen, 8-methoxypsoralen, and angelicin (B190584) are well-known benzofuran derivatives used in treating skin conditions. rsc.orgacs.org The presence of this scaffold in numerous bioactive natural and synthetic compounds underscores its value to researchers in drug design and development. taylorandfrancis.com
The broad spectrum of biological activities associated with benzofuran derivatives includes antimicrobial, anti-inflammatory, antiviral, antioxidant, antitumor, and analgesic properties. taylorandfrancis.commdpi.comnih.gov This inherent biological activity makes the benzofuran scaffold a subject of extensive research. nih.gov
Role in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a highly sought-after pharmacophore in medicinal chemistry and drug discovery. mdpi.comrsc.org Its structural framework allows for the synthesis of a multitude of derivatives with diverse pharmacological profiles. mdpi.com Researchers have successfully developed benzofuran-based compounds with applications as anticancer, antibacterial, and antifungal agents. mdpi.com
The versatility of the benzofuran core enables medicinal chemists to design and synthesize novel therapeutic agents by introducing various substituents, which can significantly enhance their biological efficacy. mdpi.comtaylorandfrancis.com The ability to modify the benzofuran structure has led to the discovery of potent inhibitors for various enzymes and receptors, highlighting its importance in developing targeted therapies. taylorandfrancis.comnih.gov The ongoing exploration of benzofuran derivatives continues to expand the chemical space for potential new drugs. mdpi.com
Overview of Benzofuran-4-ylmethanamine as a Research Target
Within the extensive family of benzofuran derivatives, this compound has emerged as a compound of particular interest for researchers.
Positioning within the Benzofuran Derivative Class
This compound is characterized by a methanamine group attached to the 4-position of the benzofuran ring. This specific substitution pattern distinguishes it from other derivatives and influences its chemical reactivity and biological activity. Research has shown that the position and nature of substituents on the benzofuran ring are critical in determining the compound's pharmacological effects. nih.gov For example, a study comparing benzofuran-7-yl and benzofuran-4-yl analogs found that the former showed more promising pigment inhibitory activity against S. aureus. acs.org This highlights the significance of the substituent's position in directing the biological properties of the molecule.
Emerging Research Interest in its Derivatives
There is a growing body of research focused on the synthesis and evaluation of derivatives of this compound. Scientists are exploring how modifications to the methanamine group and the benzofuran core can lead to new compounds with enhanced or novel biological activities. For instance, the synthesis of various substituted benzofuran piperazines has been a subject of study for their potential as anticancer agents. nih.gov The development of straightforward synthetic procedures to create a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds is also an active area of investigation. researchgate.net This emerging interest is driven by the potential to develop new therapeutic agents for a range of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVDPDBPSDVIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzofuran 4 Ylmethanamine and Analogues
Retrosynthetic Analysis Approaches for Benzofuran-4-ylmethanamine
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. lkouniv.ac.indeanfrancispress.com
Strategic Disconnections and Functional Group Interconversions
The process of designing a synthesis for a complex organic molecule like this compound starts with a retrosynthetic analysis. This involves breaking down the target molecule into simpler precursors through a series of disconnections and functional group interconversions (FGIs). lkouniv.ac.indeanfrancispress.com
A primary disconnection for this compound is at the C-C bond between the benzofuran (B130515) ring and the aminomethyl group. This leads to a benzofuran-4-carbaldehyde (B1281938) or a related derivative and a source of ammonia (B1221849) or a protected amine equivalent. Another key disconnection is within the benzofuran ring itself, often breaking the C-O and a C-C bond of the furan (B31954) ring.
Functional group interconversion (FGI) is a crucial strategy where one functional group is transformed into another to facilitate a desired disconnection or subsequent synthetic step. lkouniv.ac.in For instance, a nitrile group can be a precursor to the methanamine group via reduction. Similarly, an aldehyde can be a precursor to the aminomethyl group through reductive amination.
Identification of Precursor Structures and Starting Materials
Based on the retrosynthetic analysis, key precursor structures for this compound can be identified. These precursors are simpler molecules that can be combined to form the target compound. For example, a common precursor is a substituted phenol (B47542) that can undergo cyclization to form the benzofuran ring.
The selection of starting materials is guided by their commercial availability and the efficiency of the reactions required to convert them into the target molecule. For this compound, potential starting materials could include substituted salicylaldehydes or phenols, which can be modified and cyclized to form the benzofuran core. acs.org
Classical and Novel Synthetic Routes to this compound
The synthesis of this compound can be approached in two primary ways: by introducing the amine functionality onto a pre-formed benzofuran scaffold or by constructing the benzofuran ring from precursors that already contain the necessary functional groups.
Introduction of Amine Functionality onto Benzofuran Scaffolds
This approach begins with a benzofuran ring that is subsequently functionalized with an aminomethyl group. One common method involves the formylation of the benzofuran ring at the 4-position, followed by reductive amination.
Another strategy is the reduction of a nitrile group. For instance, benzofuran-4-carbonitrile (B1281937) can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield this compound. mdpi.com This method is effective for preparing primary amines from nitriles.
Cyclization Reactions for Benzofuran Ring Formation
The formation of the benzofuran ring is a critical step in the synthesis of these compounds. Various cyclization reactions have been developed to achieve this, often involving the formation of a C-O bond and a C-C bond to close the furan ring onto the benzene (B151609) ring. numberanalytics.com
Dehydrative Cyclization Strategies
Dehydrative cyclization is a common and effective method for constructing the benzofuran ring. This strategy typically involves the removal of a water molecule from a precursor to facilitate ring closure. One such approach is the acid-catalyzed cyclization of o-hydroxybenzyl ketones or related structures. rsc.org For example, an appropriately substituted phenol can react with an α-haloketone, and the resulting intermediate can then undergo intramolecular cyclization with the loss of water to form the benzofuran ring. rsc.org
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions represent a powerful strategy for constructing the core dihydrobenzofuran structure, which can be a precursor to this compound. These reactions efficiently form the five-membered heterocyclic ring. nih.govrsc.org
One notable approach is the Ruthenium (Ru)-catalyzed photochemical oxidative [3+2] cycloaddition of phenols with alkenes to yield dihydrobenzofuran derivatives. nih.govrsc.org Another significant method involves Copper (Cu)-catalyzed asymmetric [3+2] cycloaddition. In this process, quinone esters react with substituted styrenes in the presence of a chiral spirocyclic pyrrolidine-oxazoline (SPDO) ligated Cu(OTf)₂ catalyst. nih.govrsc.org This particular method is distinguished by its high yields and excellent enantioselectivity, producing a range of enantioselective 2,3-dihydrobenzofurans. nih.gov
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) Complex | Phenols and Alkenes | Photochemical Oxidative [3+2] Cycloaddition | Forms dihydrobenzofuran derivatives. | nih.govrsc.org |
| Cu(OTf)₂ / SPDO Ligand | Quinone Esters and Substituted Styrenes | Asymmetric [3+2] Cycloaddition | Good to excellent yields (86–96%) with high enantioselectivity (86–99% ee). | nih.govrsc.org |
Multi-Step Synthesis Protocols
The synthesis of this compound and its analogues often involves multi-step sequences that build the molecule piece by piece. These protocols allow for precise control over the substitution pattern.
A common strategy involves the initial construction of a substituted benzofuran ring, followed by the introduction or modification of a functional group that can be converted to the methanamine moiety. For instance, a benzofuran-4-carbonitrile intermediate can be synthesized, which is then reduced to the target primary amine. The reduction of the nitrile group is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comjst.go.jp
Another versatile multi-step approach involves a sequence of reactions such as formylation, condensation with ethyl diazoacetate, and reduction to create a key alcohol intermediate. nih.gov This alcohol can then be oxidized to an aldehyde using a reagent like Dess-Martin periodinane (DMP). The final methanamine group is introduced via reductive amination of the aldehyde with an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov
A plausible synthetic route to a related compound, [4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine, highlights a sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a final reductive amination or nitro group reduction to furnish the primary amine.
Synthesis of Positional Isomers and Structurally Related Benzofuran-ylmethanamines
The position of the methanamine group on the benzofuran ring significantly influences the molecule's properties. Consequently, specific synthetic routes have been developed for various positional isomers.
Benzofuran-2-ylmethanamine Derivatives
A novel and efficient synthesis for benzofuran-2-ylmethanamine derivatives starts from ortho-methoxy substituted phenylacetic acids. scribd.comresearchgate.net The process involves the creation of a key oxazole-4-carboxylate intermediate. This intermediate is then refluxed in a mixture of hydrobromic acid and acetic acid (HBr/HAc), which induces cyclization to form the desired benzofuran-2-ylmethanamine products. scribd.comresearchgate.net This method is noted for working well with electron-donating substituents on the phenylacetic acid starting material. researchgate.net
Another established method is the Rap-Stoermer condensation, which has been utilized to produce a series of benzofuran-2-yl(phenyl)methanone derivatives. nih.gov Furthermore, other synthetic approaches commence with 2-bromoacetylbenzofuran, which serves as a versatile starting material for introducing various heterocyclic substituents at the C-2 position. researchgate.net
Benzofuran-7-ylmethanamine (B2474309) Derivatives
The synthesis of benzofuran-7-ylmethanamine has been achieved through a direct and effective route. mdpi.com The key step in this synthesis is the reduction of a benzofuran-7-carbonitrile (B2455239) precursor. This transformation is carried out using lithium aluminum hydride (LiAlH₄) under mild reaction conditions to yield the target benzofuran-7-ylmethanamine. mdpi.com
Catalytic Strategies in this compound Synthesis
Catalysis, particularly using transition metals, is a cornerstone of modern organic synthesis and plays a vital role in constructing the benzofuran framework.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them indispensable for the synthesis of complex molecules like benzofuran derivatives. nih.gov The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example. mdpi.comnobelprize.org
These reactions are frequently employed to construct the benzofuran ring itself or to attach aryl substituents to it. For instance, a general and efficient method involves the coupling of 2-hydroxyaryl halides with terminal alkynes, catalyzed by a palladium(II) acetate (B1210297) and copper(I) iodide system. scielo.org.mx A variation of this involves the intramolecular oxidative cyclization of (E)-type 3-phenoxyacrylates, generated from phenols and propiolates, using a Pd(OAc)₂/PPh₃ catalyst system. mdpi.com
In the context of multi-step syntheses, Suzuki coupling is often a key step. A reported sequence for a substituted benzofuran involves an initial borylation followed by a palladium-catalyzed Suzuki coupling with an aryl halide (e.g., iodobenzene) to form a C-C bond at the desired position on the benzofuran core. nih.govmdpi.com This methodology allows for the facile production of heterobiaryl compounds, which are important structural motifs. mdpi.com
| Reaction Name | Catalyst/Reagents | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(II) complex, K₂CO₃ | 2-(4-Bromophenyl)benzofuran and Arylboronic acids | Benzofuran derivatives with biaryl moiety | mdpi.com |
| Cacchi Modification | Pd(OAc)₂, CuI, Piperidine | 2-Hydroxyaryl halides and Terminal alkynes | Substituted benzofurans | scielo.org.mx |
| Oxidative Cyclization | Pd(OAc)₂/PPh₃, CF₃CO₂Ag | Phenols and Propiolates | Substituted benzofurans | mdpi.com |
| Suzuki Coupling (in multi-step synthesis) | PdCl₂(dppf)·DCM, Na₂CO₃ | Borylated benzofuran and Iodobenzene | Phenyl-substituted benzofuran intermediate | nih.gov |
Other Metal-Catalyzed Methodologies
While palladium catalysis is common in benzofuran synthesis, a range of other metals have been effectively employed to construct the benzofuran core. These methods provide alternative, often more affordable and environmentally compatible, routes to diversely functionalized benzofurans.
Notably, one-pot processes using nonprecious transition metals like iron and copper have been developed. nih.gov A key strategy involves the regioselective iron(III)-catalyzed halogenation of an aryl ring on a 1-arylketone substrate, followed by an iron- or copper-catalyzed intramolecular O-arylation to form the benzofuran ring. nih.gov This approach is versatile, accommodating both electron-rich and electron-deficient aryl groups and various substituents at the ortho, meta, and para positions, leading to a range of 2,3-disubstituted benzofurans. nih.gov For instance, the synthesis of the natural product Corsifuran C has been achieved using this one-pot process. nih.gov
Nickel-catalyzed reactions have also emerged as a powerful tool. thieme.deorganic-chemistry.org Researchers have reported nickel-catalyzed intramolecular nucleophilic addition reactions of aryl halides to aryl ketones, which yield variously substituted 3-aryl benzofurans. thieme.deorganic-chemistry.org This method is effective for substrates bearing either electron-donating or electron-withdrawing groups, providing the corresponding products in moderate to good yields. thieme.de
The table below summarizes these alternative metal-catalyzed approaches.
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Iron(III) Chloride / Copper(I) Iodide | One-pot halogenation & Intramolecular O-arylation | 1-Arylketones | 2,3-Disubstituted benzo[b]furans | nih.gov |
| Nickel Catalyst | Intramolecular Nucleophilic Addition | Aryl halides with aryl ketone moiety | Substituted 3-aryl benzofurans | thieme.deorganic-chemistry.org |
| Ruthenium Catalyst | Cycloisomerization | Benzannulated homo- and bis-homopropargylic alcohols | Benzofurans and isochromenes | organic-chemistry.org |
| Iridium Catalyst | Hydrogen Transfer | Substituted benzylic alcohols | Substituted benzofurans | organic-chemistry.org |
Functionalization and Derivatization Strategies
Once the this compound scaffold is synthesized, its primary amine group and the benzofuran ring itself offer multiple sites for further chemical modification. These derivatizations are crucial for exploring structure-activity relationships in drug discovery programs.
N-Alkylation and N-Acylation Reactions
The primary amine of this compound is readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation can be achieved through several standard methods. Reductive amination is a common approach, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. For example, N-methylation of related benzofuran-2-yl-methanamine has been accomplished using formaldehyde (B43269) and sodium triacetoxyborohydride. rsc.orgrsc.org A direct N-methylation of this compound has also been reported to produce 1-(Benzofuran-4-yl)-N-methylmethanamine. acs.org Another method involves direct alkylation using alkyl halides. For instance, the N-alkylation of a benzofuran-7-ylmethanamine derivative was performed using iodoethane (B44018) or 2-iodopropane (B156323) with sodium hydride (NaH) as a base in dimethylformamide (DMF). mdpi.com
N-Acylation converts the amine to an amide, which can alter the compound's properties significantly. This is typically performed by reacting the amine with an acid chloride, an anhydride, or a carboxylic acid activated with a coupling agent. rsc.org Common coupling systems include N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). rsc.orgmdpi.com Lipase-catalyzed N-acylation, such as with Candida antarctica lipase (B570770) B, presents a biocatalytic alternative for these transformations. researchgate.net
The following table details common derivatization reactions for the amine group.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation (Reductive Amination) | Aldehyde (e.g., formaldehyde), NaBH(OAc)₃ | Secondary or Tertiary Amine | rsc.orgrsc.org |
| N-Alkylation (Direct) | Alkyl halide (e.g., iodoethane), NaH, DMF | Secondary or Tertiary Amine | mdpi.com |
| N-Acylation (Coupling) | Carboxylic acid, HBTU or EDCI/HOBt | Amide | rsc.orgmdpi.com |
| N-Acylation (Biocatalytic) | Isopropyl butanoate, Candida antarctica lipase B | Amide | researchgate.net |
Introduction of Diverse Substituents on the Benzofuran Ring
Modifying the benzofuran ring system itself is a key strategy for creating analogues with diverse properties. Substituents can be introduced either by building the ring from an already functionalized precursor or by direct functionalization of a pre-formed benzofuran scaffold.
One powerful method involves the one-pot iron-catalyzed halogenation of ketone precursors, which installs a halogen on the benzene ring that directs the subsequent copper- or iron-catalyzed cyclization to form the C7a-O bond. nih.gov This directly yields a substituted benzofuran.
For pre-formed benzofuran rings, transition metal-catalyzed cross-coupling reactions are invaluable. numberanalytics.com The Sonogashira coupling, for example, can be used to introduce alkynyl groups, while the Heck coupling can install alkenyl substituents. mdpi.com These reactions typically require a halogenated benzofuran as a starting material. Bromination of the benzofuran ring, for instance with N-bromosuccinimide, provides the necessary handle for these subsequent coupling reactions. researchgate.net
Structure-activity relationship (SAR) studies have shown that introducing electron-withdrawing groups like halogens or a nitrile group at the 5-position can result in moderate biological activity. jst.go.jp The strategic placement of substituents at positions C4 through C7 is often explored to optimize interactions with biological targets. rsc.org
The table below outlines methods for introducing substituents onto the benzofuran ring.
| Functionalization Strategy | Methodology | Reagents | Substituent Introduced | Reference |
| Ring Formation from Precursors | Iron-catalyzed halogenation followed by cyclization | FeCl₃, N-Iodosuccinimide | Halogen | nih.gov |
| Direct Ring Functionalization | Bromination | N-Bromosuccinimide (NBS) | Bromo group | researchgate.net |
| Cross-Coupling | Sonogashira Coupling | Alkyne, Pd/Cu catalyst | Alkynyl group | mdpi.com |
| Cross-Coupling | Heck Coupling | Alkene, Pd catalyst | Alkenyl group | mdpi.com |
| Cross-Coupling | Suzuki Coupling | Boronic acid/ester, Pd catalyst | Aryl/Alkyl group | jst.go.jp |
Structure Activity Relationship Sar Studies of Benzofuran 4 Ylmethanamine and Its Derivatives
Elucidation of Pharmacophoric Requirements
Pharmacophore modeling identifies the essential structural features of a molecule required for its biological activity. For benzofuran-4-ylmethanamine derivatives, the benzofuran (B130515) nucleus and the amine group are key components of the pharmacophore.
The benzofuran scaffold, consisting of a fused benzene (B151609) and furan (B31954) ring, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comcuestionesdefisioterapia.comresearchgate.netmdpi.comnih.govmedcraveonline.com Its planar and aromatic nature allows for various intermolecular interactions with biological targets, including π-π stacking and hydrophobic interactions. mdpi.com The oxygen atom within the furan ring contributes to the electronic properties of the scaffold and can participate in hydrogen bonding.
The position of substitution on the benzofuran ring is crucial for biological activity. For instance, in a series of naftifine-derived analogs designed as inhibitors of Staphyloxanthin biosynthesis in S. aureus, the benzofuran-7-yl analog displayed significantly higher pigment inhibition activity (IC₅₀ = 247.3 ± 18.8 nM) compared to the benzofuran-4-yl analog (IC₅₀ = 758.7 ± 24.3 nM). acs.org This highlights that even a slight change in the attachment point of the side chain on the benzofuran core can dramatically impact potency.
Furthermore, studies on various benzofuran derivatives have consistently shown that the benzofuran nucleus is essential for their observed biological effects, which span anticancer, antimicrobial, and anti-HIV activities. mdpi.comnih.govnih.gov The introduction of different substituents at specific positions on the benzofuran core can modulate the activity, but the core itself is generally considered indispensable. mdpi.com In some cases, the presence of a spacer between the benzofuran nucleus and other heterocyclic substituents has been found to be essential for biological activity. nih.govresearchgate.net
The amine group in this compound and its derivatives plays a pivotal role in their interaction with biological targets. As a basic functional group, it is often protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with acidic residues in the binding sites of enzymes and receptors. rsc.org
In the context of naftifine-derived S. aureus pigment inhibitors, modifications to the amine group significantly affected activity. Removal of the N-methyl group or its replacement with larger alkyl groups like ethyl or isopropyl led to a decrease in pigment inhibition. acs.org This suggests that the size and nature of the substituent on the nitrogen atom are critical for optimal binding.
Docking studies of various amine-containing ligands with their targets frequently reveal the importance of the amine in anchoring the molecule within the binding pocket. For example, in studies of sigma (σ) receptor ligands, a basic amine group is a key component of the pharmacophore, forming hydrogen bonds with specific amino acid residues like Glu172. rsc.org Similarly, docking studies of β2-adrenergic receptor antagonists have shown that a primary amine can form crucial ionic interactions with key residues such as D1133.32 and N3127.39. nih.gov
Importance of the Benzofuran Moiety for Biological Activity
Impact of Substituent Effects on Biological Potency
The biological potency of this compound derivatives can be fine-tuned by introducing various substituents onto the benzofuran ring or the amine side chain. These substituents can exert electronic, steric, and regiochemical effects that influence the molecule's interaction with its biological target.
The electronic properties of substituents can significantly alter the biological activity of benzofuran derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence potency, and the effect is often target-dependent.
In some cases, the electronic effect of a substituent appears to be limited. For instance, in the aforementioned naftifine-derived S. aureus pigment inhibitors, both EWGs and EDGs on a phenyl ring in the side chain had an indistinguishable effect on activity. acs.org However, in other studies, clear trends have been observed. For example, in a series of benzofuran-based chalcone (B49325) derivatives evaluated as VEGFR-2 inhibitors, the presence of EDGs like methoxy (B1213986) (CH₃O) and hydroxyl (OH) on the benzene ring was associated with good anticancer activity. nih.gov
Conversely, the introduction of strong EWGs can also enhance activity. In a study of benzofuran derivatives with antiproliferative activity, the presence of two EWGs on the benzofuran ring increased the activity approximately fourfold. rsc.org Similarly, for a series of benzofuran-isoxazole derivatives, EWGs such as 2,4-dichlorophenyl and 4-fluorophenyl at the C-5 position of the isoxazole (B147169) core led to maximum antibacterial and antifungal activity. rsc.org
The following table summarizes the impact of electronic effects on the biological activity of various benzofuran derivatives:
| Compound Series | Biological Target/Activity | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) | Reference |
| Naftifine-derived benzofurans | S. aureus pigment inhibition | Indistinguishable from EWGs | Indistinguishable from EDGs | acs.org |
| Benzofuran-based chalcones | VEGFR-2 inhibition | Good anticancer activity (e.g., CH₃O, OH) | - | nih.gov |
| Antiproliferative benzofurans | Antiproliferative activity | - | Increased activity (fourfold with two EWGs) | rsc.org |
| Benzofuran-isoxazoles | Antibacterial/Antifungal | - | Maximum activity (e.g., 2,4-dichlorophenyl, 4-fluorophenyl) | rsc.org |
The size and shape of substituents (steric effects) can influence how a molecule fits into its binding site and can also affect its conformational preferences. In the case of naftifine-derived benzofuran analogs, the unsubstituted allyl linker was generally preferred, and extending it to a vinylogue significantly improved activity. acs.org This suggests that the length and flexibility of the linker between the benzofuran moiety and another part of the molecule are critical.
The methyl group at the C-3 position of a benzofuran ring can induce steric effects that influence reactivity at the adjacent C-2 position. vulcanchem.com Computational studies predict that the methanamine group in such compounds may adopt a conformation perpendicular to the benzofuran ring to minimize steric clashes. vulcanchem.com
In a series of "hybrid" benzofuranyl–benzopyranyl phenylalkylamines targeting the serotonin (B10506) 5-HT₂A receptor, steric constraints were found to be significant. The study suggested that the steric space around the 2-oxygen of the benzofuran ring is more constrained than around the 5-position. nih.gov This highlights how the three-dimensional arrangement of atoms is crucial for receptor binding.
The position of substituents on the benzofuran ring and any attached aromatic rings has a profound impact on biological activity. As mentioned earlier, a benzofuran-7-yl analog was a much more potent S. aureus pigment inhibitor than the corresponding benzofuran-4-yl analog. acs.org
In the same study, for substituents on a phenyl ring within the side chain, the para-position was found to be the best for activity. acs.org This indicates a specific spatial requirement for the substituent to interact favorably with the target enzyme.
A review of benzofuran derivatives with antimicrobial activity noted that substitutions at the C-2 and C-3 positions of the benzofuran ring, as well as halogen and hydroxyl groups at the 4-, 5-, or 6-positions, are important for activity. rsc.org For antiproliferative benzofuran derivatives, substitutions at the C-4, C-5, and C-7 positions were found to have a significant impact. mdpi.com Specifically, a methoxy group at the C-6 position often resulted in higher activity compared to when it was at the C-7 position. mdpi.com
The following table illustrates the influence of substituent position on the activity of benzofuran derivatives:
| Compound Series | Biological Activity | Favorable Substitution Position(s) | Reference |
| Naftifine-derived benzofurans | S. aureus pigment inhibition | Benzofuran-7-yl over benzofuran-4-yl; para-position on phenyl side chain | acs.org |
| Antimicrobial benzofurans | Antimicrobial | C-2, C-3, C-4 (halogens, hydroxyl), C-5 (halogens, nitro, hydroxyl), C-6 (halogens, nitro, hydroxyl) | rsc.org |
| Antiproliferative benzofurans | Antiproliferative | C-4, C-5, C-7; C-6 for methoxy group over C-7 | mdpi.com |
Steric Effects and Conformational Preferences
Molecular Modeling and Computational Approaches in SAR
Molecular modeling and computational tools are instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound and its derivatives. These methods provide insights into the molecular interactions governing their biological activity, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structures of compounds with their biological activities. nih.gov For benzofuran derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological effects, such as anticancer activity. mdpi.com
These models generate statistical correlations between the variation in biological activity within a series of compounds and their 3D physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govmdpi.com For instance, a 3D-QSAR study on combretastatin (B1194345) A-4 analogs based on five-membered heterocycles, including benzofurans, utilized CoMFA and CoMSIA models to explore the development of novel anticancer agents. mdpi.com The statistical quality of these models is often evaluated using parameters like R², R²adj, and R²cv.
The insights gained from QSAR models help in predicting the activity of newly designed compounds and in understanding the key structural features that influence their biological function.
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design strategies are pivotal in the development of novel drugs. nih.gov
Ligand-Based Drug Design (LBDD):
In the absence of a known 3D structure of the biological target, LBDD approaches are employed. nih.govbiosolveit.de These methods rely on the knowledge of molecules that bind to the target of interest. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov
Key LBDD techniques include:
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. mdpi.com This model then serves as a template for designing new molecules or for virtual screening of compound libraries. mdpi.com
Scaffold Hopping and Analog Hunting: These techniques aim to discover new chemical scaffolds that retain the key features of a known active molecule while possessing novel structures. biosolveit.denih.gov This can lead to the identification of compounds with improved properties.
Structure-Based Drug Design (SBDD):
When the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy, SBDD methods can be utilized. nih.gov This approach involves designing molecules that can fit into and interact favorably with the target's binding site. nih.gov
A crucial tool in SBDD is molecular docking . This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By simulating the binding pose and estimating the binding affinity, molecular docking helps in understanding the interactions between the ligand and the protein at a molecular level. nih.govnih.gov For example, molecular docking studies have been used to rationalize the binding modes of benzofuran derivatives as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1). nih.gov
The integration of both ligand-based and structure-based approaches can be particularly powerful. For instance, a generative deep learning model, GenLSDD, has been proposed that combines the strengths of both methods. It uses a ligand-based module to generate chemically viable molecules and a structure-based module to predict their potency, optimizing the generation of highly potent inhibitors. isef.net
The table below summarizes some research findings where molecular modeling has been applied to benzofuran derivatives.
| Compound/Derivative | Target/Activity | Computational Method | Key Findings | Reference |
| Benzofuran-based 1,2,3-triazole hybrids | EGFR inhibitors (anticancer) | Ligand-based pharmacophore modeling, molecular docking, molecular dynamics | Identified potential EGFR inhibitors with favorable pharmacokinetic properties. | nih.gov |
| Benzofuran derivatives | LSD1 inhibitors (anticancer) | Molecular docking | Rationalized the binding modes of the compounds in the LSD1 active site. | nih.gov |
| Combretastatin A-4 analogs (including benzofurans) | Anticancer agents | 3D-QSAR (CoMFA, CoMSIA), molecular docking, molecular dynamics | Explored structural requirements for potent anticancer activity. | mdpi.com |
| 2-Phenylbenzofuran derivatives | Various biological activities | QSAR, DFT calculations | Modeled the relationship between molecular descriptors and biological activity. | |
| Benzofuran hybrids | PI3K/VEGFR2 inhibitors (anticancer) | Molecular docking | Estimated and studied the binding affinity of the compounds as dual inhibitors. | nih.gov |
Mechanistic Investigations of Benzofuran 4 Ylmethanamine S Biological Activities
Molecular Target Identification and Validation
The identification of specific molecular targets is crucial for understanding the therapeutic potential and mechanism of action of a compound. For Benzofuran-4-ylmethanamine and its analogs, research has pointed towards interactions with specific enzymes and, more broadly, receptor systems.
Interaction with Specific Receptors
While direct receptor binding studies for this compound are not extensively detailed in current literature, the broader class of benzofuran-containing molecules is known to interact with various receptors. For instance, preliminary studies on related compounds like 1-Benzofuran-2-yl(pyridin-4-yl)methanamine suggest a potential role in modulating neurotransmitter systems. Other research has identified that different, more complex benzofuran (B130515) derivatives can act as ligands for targets such as the 5-HT₂ₐ and β2-adrenergic receptors. These findings highlight the capacity of the benzofuran scaffold to be adapted for specific receptor interactions, although the precise receptor profile for this compound remains an area for further investigation.
Modulation of Enzyme Activities
A primary mechanism through which this compound and its derivatives exert their biological effects is the modulation of enzyme activity. Research has identified specific enzymes that are inhibited by this class of compounds.
One of the most clearly identified molecular targets for benzofuran-based compounds is Diapophytoene Desaturase (CrtN). nih.govnih.gov This enzyme is a key component in the biosynthetic pathway of staphyloxanthin, a carotenoid pigment that acts as a virulence factor in Staphylococcus aureus. nih.gov By inhibiting CrtN, these compounds can block the production of this protective pigment, thereby sensitizing the bacteria to immune clearance. nih.gov
In a study evaluating benzofuran analogs derived from the antifungal agent Naftifine, this compound (referred to as analog 2 in the study) was assessed for its ability to inhibit pigment production in S. aureus Newman, a proxy for CrtN inhibition. It demonstrated inhibitory activity, though it was found to be less potent than its benzofuran-7-yl counterpart. acs.org
| Compound | Analog Position | IC₅₀ (nM) |
|---|---|---|
| Analog 1 | Benzofuran-7-yl | 247.3 ± 18.8 |
| Analog 2 (this compound) | Benzofuran-4-yl | 758.7 ± 24.3 |
| Naftifine (Lead Compound) | Naphthalenyl | 296.0 ± 12.2 |
Inhibition of Key Metabolic Enzymes (e.g., Chorismate Mutase)
Chorismate mutase is a critical enzyme in the shikimate pathway in bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. While some compounds have been investigated for their chorismate mutase inhibitory properties, specific studies detailing the direct inhibition of this enzyme by this compound are not prominent in the reviewed literature. nih.govresearchgate.net However, the development of novel benzofuran-based derivatives as antimicrobial agents that inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), is an active area of research. ekb.eg
Other Enzyme Modulatory Actions (e.g., Aromatase CYP19)
Aromatase (CYP19) is a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens and is a key target in the treatment of hormone-dependent breast cancer. epa.gov The benzofuran scaffold has been identified as a promising pharmacophore for designing potent aromatase inhibitors. researchgate.net Studies on a series of 1-[(benzofuran-2-yl)phenylmethyl] derivatives showed that compounds with a 6-methoxy or 6-hydroxy substitution on the benzofuran ring were potent CYP19 inhibitors, with activity comparable to or greater than the reference drug Arimidex. nih.gov For example, a pyridine (B92270) benzofuran derivative containing a 4-fluorophenyl group was found to be a particularly promising inhibitor with an IC₅₀ value of 44 nM, significantly more potent than Arimidex (IC₅₀ = 600 nM). nih.gov These findings establish the benzofuran nucleus as a viable scaffold for targeting CYP19, although specific inhibitory data for this compound itself is not specified. researchgate.netnih.gov
Cellular Pathway Modulation
Beyond direct enzyme inhibition, benzofuran derivatives influence broader cellular pathways, most notably those involved in cell growth and division.
Influence on Cell Proliferation and Cell Cycle
The benzofuran scaffold is a core component of many compounds designed as antiproliferative agents. mdpi.com Mechanistic studies reveal that these derivatives can influence cell proliferation by inducing cell cycle arrest and apoptosis. scispace.comnih.gov
For instance, various benzofuran analogs have been shown to arrest the cell cycle at different phases. Some derivatives induce a G2/M phase arrest in cervical cancer cells (SiHa and HeLa). scispace.com Other studies on different benzofuran hybrids have reported cell cycle arrest in the G1/S phase. researchgate.net This ability to halt the cell cycle prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The induction of apoptosis, or programmed cell death, is another key mechanism. Studies have shown that treatment with certain benzofuran derivatives leads to a significant increase in the sub-G1 cell population, a hallmark of apoptosis. mdpi.comnih.gov This is often accompanied by the activation of key executioner proteins like caspase-3. mdpi.com
A patent for triazolopyrimidine compounds, which are investigated for their antiproliferative effects, lists this compound as a key intermediate in their synthesis, directly linking it to the development of agents that modulate cell proliferation. google.com While many of these studies utilize more complex benzofuran structures, they underscore the fundamental role of the benzofuran nucleus in designing agents that potently inhibit cell proliferation and modulate cell cycle progression.
Induction of Apoptotic Mechanisms
The benzofuran scaffold is a core component of various compounds that have been shown to trigger programmed cell death, or apoptosis, in cancer cells. nih.gov The induction of apoptosis is a critical mechanism for the anti-proliferative activity observed in many therapeutic agents. ejmo.org While direct studies on this compound are limited, research on its derivatives suggests potential pathways for its apoptotic activity.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. researchgate.net Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death. researchgate.net
Studies on benzofuran-containing compounds have indicated their ability to affect key regulators of apoptosis. For instance, certain derivatives have been found to induce the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein that is cleaved by activated caspases and is a hallmark of apoptosis. nih.gov Furthermore, some benzofuran compounds have been observed to induce apoptosis through both p53-dependent and p53-independent mechanisms, suggesting a broad spectrum of action across different cancer cell types. nih.gov The activation of the caspase-dependent pathway is another mechanism reported for benzofuran derivatives, leading to significant cytotoxic effects in tumor cell lines. ejmo.org It is plausible that this compound could engage one or more of these mechanisms, leveraging its structural features to interact with cellular components that regulate cell survival and death.
Biorecognition and Molecular Interactions
The biological activity of any compound is fundamentally governed by its ability to recognize and interact with specific molecular targets, such as proteins and enzymes. The structural elements of this compound—the planar benzofuran ring, the flexible methanamine side chain, and the presence of heteroatoms—dictate the types of non-covalent interactions it can form.
Hydrogen Bonding Interactions
Hydrogen bonding is a crucial intermolecular force for the specific binding of ligands to biological macromolecules. libretexts.orgstudymind.co.uk this compound possesses functional groups that can readily participate in hydrogen bonding. The primary amine (-NH₂) group on the methanamine side chain contains hydrogen atoms that can act as hydrogen bond donors. libretexts.org Conversely, the nitrogen atom itself has a lone pair of electrons and can function as a hydrogen bond acceptor.
Additionally, the oxygen atom within the benzofuran furan (B31954) ring contains lone pairs of electrons, making it a potential hydrogen bond acceptor. Crystal structure analyses of related benzofuran derivatives have confirmed the presence of intermolecular hydrogen bonds, such as N-H···O interactions, which link molecules into chains and stabilize the structure. researchgate.net In the context of a biological receptor, these groups could form critical hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine, threonine) in a protein's active site, contributing significantly to binding affinity and specificity. researchgate.net
Table 1: Potential Hydrogen Bonding Sites in this compound
| Functional Group | Atom | Role in Hydrogen Bonding |
| Primary Amine (-NH₂) | Nitrogen | Acceptor |
| Primary Amine (-NH₂) | Hydrogen | Donor |
| Furan Ring | Oxygen | Acceptor |
π-Stacking and Hydrophobic Forces
The benzofuran ring system is an aromatic, planar structure that is well-suited for engaging in π-stacking and hydrophobic interactions. nih.gov These forces are fundamental to the recognition of aromatic ligands by biological targets.
π-Stacking Interactions: The delocalized π-electrons of the benzofuran ring can interact with the π-systems of aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a protein's binding pocket. tandfonline.com These interactions, which can be face-to-face or edge-to-face, are critical for the stable anchoring of ligands. Molecular docking studies of benzofuran derivatives have shown that these planar heterocyclic rings can engage in π-π interactions with key residues, such as Trp279 in the active site of acetylcholinesterase. tandfonline.com The near-planarity of the benzofuran scaffold, with a dihedral angle of approximately 2.5° between the fused rings, optimizes the potential for π-orbital overlap and, consequently, strong stacking interactions.
Hydrophobic Interactions: The nonpolar nature of the fused benzene (B151609) and furan rings also drives hydrophobic interactions. In an aqueous biological environment, the hydrophobic core of a protein provides a favorable environment for nonpolar ligands. This compound would be expected to favorably partition into such hydrophobic pockets, driven by the entropic gain from the release of ordered water molecules. Studies on various benzofuran analogs have highlighted the importance of hydrophobic interactions for their binding to receptors and enzymes. researchgate.net
Metal Coordination Bonds (if applicable to specific derivatives)
The primary amine nitrogen and the furan oxygen of this compound and its derivatives can act as electron-pair donors, making them effective ligands for chelation with metal ions. The formation of coordination complexes with transition metals can significantly alter the biological properties of the organic ligand.
Research has demonstrated that benzofuran derivatives can form stable complexes with a variety of metal ions, including copper(II), iron(III), cobalt(II), and zinc(II). researchgate.netnih.govderpharmachemica.com For instance, Schiff bases derived from the condensation of benzofuran aldehydes with amines readily form complexes where the metal ion is coordinated through the imine nitrogen and a phenolic or furan oxygen. derpharmachemica.comniscpr.res.in These metal complexes often exhibit enhanced biological activity compared to the free ligands, such as increased antimicrobial or anticancer potency. nih.govderpharmachemica.com The ability of derivatives of this compound to form such metal complexes suggests a potential mechanism for modulating biological activity and developing new metallodrugs. researchgate.net
Academic Research Applications of Benzofuran 4 Ylmethanamine Derivatives
Research in Medicinal Chemistry
Benzofuran (B130515) and its derivatives are recognized as privileged structures in drug discovery due to their ability to interact with a diverse range of biological targets. researchgate.netrsc.orgtaylorandfrancis.com The incorporation of a methanamine group at the 4-position of the benzofuran ring introduces a key functional group that can participate in various biological interactions, making these derivatives attractive for medicinal chemistry research. researchgate.net
Development of Novel Therapeutic Agents
The structural features of benzofuran-4-ylmethanamine derivatives make them versatile scaffolds for the design and synthesis of new therapeutic agents. mdpi.com Researchers have explored their potential in several key areas of medicine.
The benzofuran nucleus is a common feature in many compounds investigated for their anticancer properties. mdpi.com Derivatives of benzofuran have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and arresting the cell cycle. Research has demonstrated that specific substitutions on the benzofuran ring can significantly enhance antiproliferative activity against various cancer cell lines. mdpi.com
Some benzofuran derivatives have been investigated for their ability to inhibit crucial enzymes involved in cancer progression. taylorandfrancis.com For instance, certain derivatives have shown potent inhibitory activity against tubulin polymerization, a key process in cell division. taylorandfrancis.com The cytotoxicity of various benzofuran derivatives has been evaluated against a range of human cancer cell lines, with some compounds exhibiting significant growth inhibition at nanomolar concentrations. mdpi.comresearchgate.net
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10h | L1210 | 0.016 | mdpi.com |
| 10h | FM3A/0 | 0.018 | mdpi.com |
| 10h | Molt4/C8 | 0.024 | mdpi.com |
| 10h | CEM/0 | 0.024 | mdpi.com |
| 10h | HeLa | 0.016 | mdpi.com |
| 22 | A549 | 1.14 | mdpi.com |
| 3f | HEPG2 | 12.4 | researchgate.net |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties. ekb.egmdpi.comnih.gov The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. ekb.egnih.gov
Antibacterial Activity: Research has shown that benzofuran derivatives are effective against both Gram-positive and Gram-negative bacteria. ekb.egmdpi.com Some hydrophobic benzofuran analogs have exhibited favorable antibacterial activities with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. ekb.egmdpi.com
Antifungal Activity: Several benzofuran derivatives have been evaluated for their antifungal properties. ekb.egnih.gov Studies have reported significant inhibitory activity against various fungal strains, including Candida albicans. nih.gov The hybridization of the benzofuran ring with other heterocyclic nuclei, such as pyrazole (B372694), has been a successful strategy to develop potent antifungal agents. mdpi.com
Antiviral Activity: The benzofuran scaffold is also present in compounds with antiviral activity. researchgate.net Research in this area is ongoing, with a focus on identifying derivatives that can inhibit viral replication and be developed into new antiviral therapies.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |
| Benzofuran analog | Escherichia coli | 0.39 - 3.12 | nih.gov |
| Benzofuran analog | Staphylococcus aureus | 0.39 - 3.12 | nih.gov |
| Benzofuran analog | Methicillin-resistant S. aureus | 0.39 - 3.12 | nih.gov |
| Benzofuran analog | Bacillus subtilis | 0.39 - 3.12 | nih.gov |
| Compound 9 | E. coli DNA gyrase B (IC50) | 9.80 µM | mdpi.com |
MIC: Minimum Inhibitory Concentration; IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. ekb.egresearchgate.net Benzofuran derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. mdpi.comresearchgate.net
Anti-inflammatory Activity: Several benzofuran derivatives have demonstrated significant anti-inflammatory effects. mdpi.comresearchgate.netcuestionesdefisioterapia.com In some studies, the anti-inflammatory activity of certain compounds was found to be comparable to that of standard drugs like diclofenac, but with a lower ulcerogenic effect. researchgate.net
Antioxidant Activity: The antioxidant properties of benzofuran derivatives have also been a subject of research. ekb.egmdpi.com Compounds with high DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity have been identified, indicating their potential to mitigate oxidative stress. mdpi.com
Table 3: Anti-inflammatory and Antioxidant Activity of Selected Benzofuran Derivatives
| Compound ID | Assay | Result | Reference |
| Compound 9 | DPPH scavenging | 84.16 - 90.52% | mdpi.com |
| Compound 10 | DPPH scavenging | 84.16 - 90.52% | mdpi.com |
| Compound 11b | DPPH scavenging | 84.16 - 90.52% | mdpi.com |
| Compound 11d | DPPH scavenging | 84.16 - 90.52% | mdpi.com |
| Various compounds | HRBC membrane stabilization | 86.70 - 99.25% | mdpi.com |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; HRBC: Human Red Blood Cell.
The benzofuran core is present in drugs used to treat neurological disorders, and derivatives of this compound are being explored for their potential in this area. researchgate.netresearchgate.net Their structural similarities to known neurotransmitter modulators suggest applications in treating conditions related to the central nervous system (CNS). smolecule.com Research has focused on their ability to modulate neurotransmitter systems, such as the serotonergic system. nih.govacs.org For instance, some benzofuran derivatives have been identified as dual 5-HT1A receptor agonists and serotonin (B10506) reuptake inhibitors, a profile that is desirable for antidepressant therapies. acs.org
Anti-inflammatory and Antioxidant Research
Exploration of Polypharmacological Profiles
Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery. The diverse biological activities of benzofuran derivatives make them ideal candidates for the exploration of polypharmacological profiles. By interacting with multiple targets, these compounds could offer improved efficacy or a broader spectrum of action for complex diseases. The hybridization of the benzofuran moiety with other pharmacophores is a strategy being used to develop compounds with such multi-target activity. ekb.eg
Applications in Chemical Biology
Derivatives of this compound are emerging as important molecules in chemical biology. The unique structure, combining a rigid, fluorescent benzofuran scaffold with a reactive primary amine, allows for their use as specialized tools to investigate and manipulate biological systems at the molecular level.
Chemical Probes for Biological Systems
The this compound structure is recognized for its potential as a building block for chemical probes. ambeed.com Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function. The primary amine group on this compound provides a reactive handle for chemical modification, allowing researchers to attach other functional groups. These modifications can include linker groups for conjugation to other molecules or reporter tags for visualization, making derivatives suitable for use in biochemical studies. smolecule.com
Tool Compounds for Pathway Elucidation
A significant application of this compound derivatives is as "tool compounds" for elucidating biological pathways. These compounds are used to modulate the activity of a specific protein within a pathway, allowing researchers to observe the downstream effects and thereby understand the protein's role.
A notable example is the use of a this compound analog in the study of antibiotic resistance in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org Researchers synthesized a series of benzofuran derivatives to find inhibitors of the enzyme Diapophytoene Desaturase (CrtN), which is crucial for the biosynthesis of staphyloxanthin. acs.org Staphyloxanthin is a golden pigment that acts as a virulence factor, protecting the bacteria from the host's immune system.
In this research, an analog based on the this compound scaffold was synthesized and tested for its ability to inhibit pigment production. acs.org The compound demonstrated inhibitory activity, helping to validate CrtN as the molecular target for this class of compounds. acs.org By using such tool compounds, scientists can confirm the function of specific enzymes and validate new targets for drug development. acs.org
| Compound Name | Target Organism | Biological Effect | IC₅₀ (nM) |
| Benzofuran-4-yl analog 2 | S. aureus Newman | Pigment Inhibition | 758.7 ± 24.3 |
| Data sourced from the Journal of Medicinal Chemistry. acs.org |
Advanced Materials and Sensors Research
The inherent photophysical properties of the benzofuran ring system make its derivatives, including those of this compound, attractive candidates for research in materials science. Their high fluorescence and environmental sensitivity are particularly useful for creating advanced optical materials and sensors. researchgate.net
Fluorescent Indicators and Optical Brighteners
Benzofuran derivatives are well-documented for their fluorescent properties and their application as fluorescent indicators and optical brighteners. researchgate.net The benzofuran scaffold itself can exhibit high fluorescence quantum yields. researchgate.net Research into derivatives of the Green Fluorescent Protein (GFP) chromophore has shown that creating analogous structures incorporating a benzofuran ring can lead to new compounds with significantly enhanced fluorescence at different wavelengths. rsc.org This principle underpins their use as optical brighteners in various industries and as fluorescent indicators in scientific research, where they can be used to label and visualize specific components in a system. researchgate.net
Chemical and Biological Sensing Platforms
The fluorescence of benzofuran derivatives is often sensitive to the local chemical environment, a property that is exploited in the development of chemical and biological sensors. researchgate.net These sensing platforms are designed so that the binding of a specific ion or molecule (analyte) to the sensor causes a measurable change in its fluorescence—either turning it "on" or "off."
The this compound scaffold is a suitable starting point for such sensors. The amine group can be chemically modified to create a specific binding pocket for a target analyte. Upon binding, conformational changes in the molecule can alter the electronic state of the benzofuran fluorophore, leading to a detectable optical signal. This strategy allows for the design of highly selective and sensitive sensors for a wide range of chemical and biological species. researchgate.net
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic and structural properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations are employed to determine optimized geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps.
Studies on related benzofuran structures utilize functionals like B3LYP, M06-2X, and GGA-PBE with basis sets such as 6-31G(d,p) to achieve reliable predictions. amazonaws.comacs.orgresearchgate.net For instance, in a study of 1-(3-Methyl-1-benzofuran-2-yl)methanamine, DFT calculations at the B3LYP/6-31G(d) level revealed a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity. vulcanchem.com The molecular electrostatic potential analysis identified regions of high electron density at the furan (B31954) oxygen and amine nitrogen, indicating sites prone to hydrogen-bonding interactions. vulcanchem.com In studies of 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be nearly planar, which is crucial for π-conjugation. Natural Bond Orbital (NBO) analysis on related structures has shown how electron density is distributed, with the oxygen atom's lone pairs contributing to the stability of the heterocyclic system. These computational approaches provide a detailed picture of the molecule's electronic landscape, which is essential for understanding its reactivity and intermolecular interactions.
Table 1: Representative DFT-Calculated Parameters for Benzofuran Analogs
| Parameter | Typical Calculated Value/Observation | Significance | Source(s) |
| HOMO-LUMO Gap | ~5.2 eV | Indicates electronic excitability and chemical reactivity. | vulcanchem.com |
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen and nitrogen atoms. | Predicts sites for electrophilic attack and hydrogen bonding. | vulcanchem.com |
| Dihedral Angles | Near-planar geometry for the benzofuran core. | Affects π-orbital overlap and electronic conjugation. | |
| NBO Analysis | Electron donation from oxygen lone pairs to the ring system. | Reveals resonance stabilization and electronic delocalization. |
This table is illustrative and based on data from related benzofuran compounds.
Quantum chemical calculations are also instrumental in determining the thermochemical properties and kinetic parameters for reactions involving benzofuran derivatives. Methods like DFT can be used to calculate standard enthalpies of formation, Gibbs free energies, and to map potential energy surfaces for chemical reactions. By identifying transition state structures and their energies, researchers can predict reaction barriers and rate constants. amazonaws.com
For example, kinetic studies on the reactions of related benzylamines have utilized Hammett plots to correlate reaction rates with the electronic properties of substituents. marquette.edu A negative rho (ρ) value in such a plot for a reaction involving a para-substituted benzylamine (B48309) derivative indicated that electron-donating groups on the amine substrate accelerate the reaction. marquette.edu Such studies are vital for understanding reaction mechanisms, such as those involved in the synthesis or metabolic degradation of Benzofuran-4-ylmethanamine. chinesechemsoc.org Computational investigation of reaction pathways can elucidate stepwise versus concerted mechanisms and identify key intermediates. marquette.edu
Density Functional Theory (DFT) for Electronic Structure Analysis
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, from conformational changes to interactions with their environment. dovepress.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com
The biological function of a molecule is often dictated by its three-dimensional shape and flexibility. MD simulations are a primary tool for performing conformational analysis, exploring the range of shapes a molecule like this compound can adopt. nih.gov These simulations can reveal the rotational freedom around single bonds, such as the bond connecting the aminomethyl group to the benzofuran ring, and the puckering of the furan ring.
When a ligand binds to a biological target like a protein, MD simulations can model the dynamics of the resulting complex. googleapis.com This allows researchers to assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and understand how the ligand and protein mutually adapt their conformations upon binding. Such simulations are crucial for interpreting results from docking studies and for refining hypotheses about the mechanism of action.
The surrounding solvent can significantly influence a molecule's conformation and reactivity. MD simulations can explicitly model the solvent environment, providing insights into how interactions with solvent molecules, such as water, affect the behavior of this compound.
Studies on complex molecules have shown that different solvents can stabilize different conformations. chemrxiv.org For example, an MD study of a flexible molecule in water, DMSO, and chloroform (B151607) revealed distinct conformational preferences in each solvent. chemrxiv.org By analyzing the free energy surface, researchers can quantify the relative stability of different conformers and understand how the solvent shell organizes around the solute. This information is critical for bridging the gap between theoretical calculations (often performed in vacuo) and experimental conditions in solution.
Table 2: Influence of Solvent on Molecular Properties in MD Simulations
| Property | Effect of Solvent | Rationale | Source(s) |
| Conformational Preference | Can shift the equilibrium between different conformers. | Polar solvents may stabilize conformers with larger dipole moments through hydrogen bonding and electrostatic interactions. | chemrxiv.org |
| Radius of Gyration | A molecule may adopt a more compact or extended state. | Hydrophobic collapse in aqueous solution can lead to more compact structures. | chemrxiv.org |
| Solvation Free Energy | Quantifies the energetic cost or favorability of solvating the molecule. | Reflects the sum of all interactions between the solute and the solvent. | chemrxiv.org |
This table outlines general principles of solvent effects studied via MD simulations.
Conformational Analysis and Ligand-Target Dynamics
In Silico Screening and Virtual Ligand Design
Computational techniques play a pivotal role in modern drug discovery, enabling the rapid screening of vast chemical libraries and the rational design of new molecules with desired biological activities.
In silico virtual screening involves using computer models to predict whether compounds from a large database are likely to bind to a specific biological target. A notable example is a docking-based screen for the β2-adrenergic receptor, which successfully identified a novel coumaran-based scaffold (2,3-dihydro-1-benzofuran-2-ylmethanamine), a close analog of this compound, as a ligand. nih.gov This demonstrates the power of virtual screening to uncover unprecedented molecular scaffolds for well-studied targets. nih.gov
Furthermore, computational chemistry facilitates virtual ligand design. Starting with a core scaffold like benzofuran, chemists can design new analogs in silico by adding or modifying functional groups. acs.org Molecular docking programs are then used to predict the binding pose and affinity of these designed compounds to a target protein. This approach was used in the design of benzofuran derivatives as inhibitors of the enzyme CrtN, where modifications were aimed at improving potency and bioavailability. acs.org Similar docking studies have been performed for other benzofuran derivatives against targets such as tubulin, providing insights into structure-activity relationships. mdpi.com This iterative cycle of design, docking, and evaluation significantly accelerates the discovery of new potential therapeutic agents. acs.org
Table 3: Examples of In Silico Studies on Benzofuran Scaffolds
| Study Type | Biological Target | Key Finding | Source(s) |
| Virtual Screening | β2-Adrenergic Receptor | Discovery of a novel coumaran-based (dihydrobenzofuran) antagonist scaffold. | nih.gov |
| Virtual Ligand Design | Diapophytoene Desaturase (CrtN) | Replacement of a naphthalenyl ring with a benzofuran ring led to analogs with improved water solubility. | acs.org |
| Molecular Docking | Tubulin | Predicted binding modes of benzofuran-based combretastatin (B1194345) analogs in the colchicine (B1669291) binding site. | mdpi.com |
| Molecular Docking | Aurora B Kinase | Theoretical investigation of the inhibitory potential of novel hybrid compounds. | acs.org |
Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. The primary goal is to predict the binding mode and estimate the binding affinity, which is often expressed as a scoring function or in units of energy (e.g., kcal/mol). A more negative binding energy generally indicates a more stable protein-ligand complex.
For this compound, a docking study would involve:
Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and energy-minimized. A crystal structure of a target protein would be obtained from a database like the Protein Data Bank (PDB).
Defining the Binding Site: The active site of the protein where the natural substrate or a known inhibitor binds would be defined as the target for the docking simulation.
Running the Simulation: Using software such as AutoDock, Glide, or GOLD, the this compound molecule would be flexibly docked into the defined binding site. The program would explore various conformations and orientations of the ligand within the site.
Analysis of Results: The output would provide one or more predicted binding poses, each with a corresponding binding energy score. The interactions between the ligand and amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) would be analyzed to understand the structural basis for binding.
While specific docking data for this compound is scarce, studies on other benzofuran derivatives show that the benzofuran ring often engages in hydrophobic and π-stacking interactions, while appended functional groups, like the methanamine group, can form crucial hydrogen bonds. mdpi.com For example, docking studies on benzofuran-appended 4-aminoquinazoline hybrids against the EGFR-TK active site have been performed to rationalize their biological activity. nih.gov
Table 1: Hypothetical Docking Simulation Parameters for this compound
| Parameter | Description | Example Value/Software |
| Target Protein | The biological macromolecule of interest. | Epidermal Growth Factor Receptor (EGFR) |
| PDB ID | Protein Data Bank identifier for the target. | e.g., 2J6M |
| Docking Software | Program used to perform the simulation. | AutoDock Vina |
| Scoring Function | Algorithm used to estimate binding affinity. | Vina Score (kcal/mol) |
| Key Interacting Residues | Amino acids in the active site predicted to interact with the ligand. | Met793, Leu718, Lys745 |
| Predicted Binding Energy | Estimated free energy of binding. | Data Not Available |
Pharmacophore Modeling for Lead Optimization
Pharmacophore modeling is a powerful tool in lead optimization, a crucial stage in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
The process for this compound would involve:
Model Generation: A pharmacophore model could be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's active site (structure-based). acs.org For this compound, the key features would likely be an aromatic ring (the benzofuran core) and a positive ionizable/hydrogen bond donor feature (the primary amine).
Virtual Screening: The generated pharmacophore model would be used as a 3D query to screen large databases of chemical compounds to identify new molecules that match the pharmacophoric features.
Lead Optimization: For lead optimization, the pharmacophore model helps guide the chemical modification of this compound. By understanding which features are essential for activity, chemists can design new analogs. For example, the model might suggest that adding a hydrophobic group at a specific position on the benzofuran ring could enhance binding by interacting with a hydrophobic pocket in the receptor. This helps in systematically modifying the lead compound to improve its drug-like properties. figshare.com
Studies on other heterocyclic compounds demonstrate how pharmacophore models are used to identify new inhibitors and guide their optimization. researchgate.net For the benzofuran class, a pharmacophore model might highlight the importance of the planar aromatic system and the precise location and nature of substituents required for optimal target interaction. rsc.org
Table 2: Potential Pharmacophoric Features of this compound
| Feature Type | Description | Corresponding Moiety |
| Aromatic Ring (AR) | Aromatic center for potential π-π or hydrophobic interactions. | Benzofuran ring system |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Primary amine (-NH₂) |
| Positive Ionizable (PI) | A group that is typically protonated at physiological pH. | Primary amine (-NH₂) |
| Hydrophobic (H) | A non-polar region of the molecule. | Benzene (B151609) portion of the benzofuran ring |
Future Directions and Research Perspectives
Emerging Synthetic Methodologies for Benzofuran-4-ylmethanamine
The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of this compound derivatives. While established methods exist, the focus is shifting towards more innovative and sustainable approaches.
Recent breakthroughs include novel syntheses starting from readily available materials like ortho-methoxy and ortho-nitro substituted phenylacetic acids to produce benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives. scribd.comresearchgate.net These methods often involve the formation of key oxazole-4-carboxylate intermediates. scribd.comresearchgate.net For instance, refluxing an ortho-methoxy series in hydrobromic acid/acetic acid can yield the desired benzofuran-2-yl-methanamines. researchgate.net Another innovative strategy involves a palladium-catalyzed reaction that allows for the construction of complex benzofuran (B130515) structures. tus.ac.jp
Multicomponent reactions are also gaining traction as they offer an efficient pathway to synthesize complex benzofurans in a single step. numberanalytics.com For example, a three-component reaction involving an aldehyde, an amine, and a benzofuran precursor can generate diverse derivatives. numberanalytics.com Researchers are also exploring transition-metal catalysis, such as copper-based systems, for one-pot syntheses of amino-substituted benzofurans. nih.gov A notable synthesis of benzofuran-7-ylmethanamine (B2474309) involved the reduction of a cyano group using lithium aluminum hydride (LiAlH4) under mild conditions. mdpi.com
These emerging methodologies promise not only to streamline the synthesis of known this compound analogs but also to provide access to novel and structurally diverse compounds for further investigation.
Advancements in Understanding Structure-Function Relationships
A deep understanding of how the molecular structure of a compound dictates its biological function is crucial for rational drug design. For this compound derivatives, significant strides are being made in elucidating these structure-activity relationships (SAR).
SAR studies have been instrumental in optimizing the therapeutic potential of benzofuran derivatives. For example, in the development of anticancer agents, it has been found that substitutions at the C-2 position of the benzofuran core, often with an ester or another heterocyclic ring, can be critical for cytotoxic activity. mdpi.com The introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. mdpi.com
In the context of antimicrobial agents, the antimicrobial activity of benzofuran derivatives appears to be more influenced by substitution on the heterocyclic furan (B31954) ring than on the aromatic part. rsc.orgrsc.org For instance, the presence of a chloro substituent on attached pyrazoline and pyrazole (B372694) moieties has been shown to increase antimicrobial activity. rsc.org
Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are becoming increasingly important in predicting the biological activity of new molecules and understanding their binding modes. researchgate.net These studies help in identifying key structural features responsible for the desired biological effects. For instance, in the context of farnesyltransferase inhibitors, van der Waals surface area descriptors and the presence of hydrogen bonding donor and acceptor groups have been identified as major contributors to activity. nih.gov
Novel Therapeutic Applications Beyond Current Scope
While benzofuran derivatives have been extensively studied for their anticancer and antimicrobial properties, their therapeutic potential extends far beyond these areas. mdpi.comnih.govnih.gov The versatile benzofuran scaffold is a promising starting point for the development of drugs for a wide range of diseases. mdpi.comnih.gov
Researchers are actively exploring the use of benzofuran derivatives in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Some derivatives have shown potential in slowing the progression of the disease by inhibiting the formation of Aβ fibrils. nih.gov There is also interest in their potential as neuroprotective agents in other brain disorders. mdpi.com
Furthermore, benzofuran-based compounds are being investigated for their potential in managing chronic conditions such as hypertension and dyslipidemia. mdpi.comnih.gov Their antioxidant properties also suggest a role in combating oxidative stress-related diseases. mdpi.comnih.gov The discovery of benzofuran derivatives as potent inhibitors of human protein kinases opens up avenues for their use in various disorders where these enzymes play a key role. nih.gov Additionally, some derivatives are being explored for their potential in treating viral infections and for their anti-inflammatory and anticonvulsant properties. researchgate.netresearchgate.netresearchgate.netgoogle.com
The following table summarizes some of the emerging therapeutic applications of benzofuran derivatives:
| Therapeutic Area | Specific Application/Target | Reference |
| Neurodegenerative Diseases | Inhibition of Aβ fibril formation in Alzheimer's disease | nih.gov |
| Cardiovascular Diseases | Treatment of hypertension | mdpi.comnih.gov |
| Metabolic Disorders | Management of dyslipidemia | mdpi.comnih.gov |
| Viral Infections | Antiviral agents | researchgate.netgoogle.com |
| Inflammatory Conditions | Anti-inflammatory agents | researchgate.net |
| Neurological Disorders | Anticonvulsant activity | researchgate.net |
| Cancer | Inhibition of human protein kinases | nih.gov |
| Osteoporosis | Promotion of osteoblast differentiation | jst.go.jp |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and development, and the research on this compound is no exception. These powerful computational tools can accelerate various stages of the research pipeline.
In the context of SAR studies, ML algorithms can analyze large datasets of compounds and their biological activities to identify complex patterns and relationships that may not be apparent through traditional methods. researchgate.net Techniques like 3D-QSAR, often coupled with ML, can generate predictive models for the biological activity of novel benzofuran derivatives. mdpi.comresearchgate.net Molecular docking simulations, which are often enhanced by ML, can predict the binding affinity and mode of interaction of these compounds with their biological targets. researchgate.net
AI and ML are also being applied to the design of novel synthetic pathways and the optimization of reaction conditions. nd.edu By analyzing vast amounts of chemical reaction data, these models can suggest new and efficient ways to synthesize complex molecules like this compound derivatives.
Multidisciplinary Research Collaborations
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The future of this compound research will be heavily reliant on such multidisciplinary collaborations.
Chemists, biologists, pharmacologists, and computational scientists must work in concert to advance the field. Chemists will continue to develop novel synthetic methods, while biologists and pharmacologists will evaluate the biological activities and mechanisms of action of the synthesized compounds. numberanalytics.com Computational scientists will play a crucial role in modeling structure-activity relationships, predicting drug properties, and analyzing large datasets. researchgate.net
Collaborations between academia and industry are also vital for translating basic research findings into tangible therapeutic products. These partnerships can provide the necessary resources and expertise to navigate the complex process of drug development, from preclinical studies to clinical trials. The development of new materials with unique optical or electrical properties based on the benzofuran scaffold is another area that will benefit from interdisciplinary approaches, combining insights from chemistry, materials science, and physics. numberanalytics.com
Q & A
Q. What are the standard synthetic routes for Benzofuran-4-ylmethanamine, and how are intermediates characterized?
this compound synthesis typically involves multi-step protocols, including cyclization of substituted phenols followed by functional group transformations. For example, reductive amination or borohydride reduction (e.g., NaBH₄ in methanol) of ketone intermediates is commonly employed to introduce the methanamine group . Characterization relies on ¹H/¹³C-NMR for structural confirmation, IR spectroscopy for functional group analysis, and mass spectrometry for molecular weight validation .
Q. Which spectroscopic techniques are critical for verifying the purity of this compound?
Purity assessment requires a combination of:
Q. What safety protocols are essential when handling this compound in the lab?
While specific toxicological data may be limited, general precautions include:
- Using fume hoods and PPE (gloves, goggles) during synthesis.
- Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
- Storing under inert atmosphere to prevent degradation.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound yield in Friedel-Crafts acylation?
Optimization strategies include:
- Screening Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) to enhance electrophilic substitution.
- Adjusting solvent polarity (e.g., dichloromethane vs. DMF) to stabilize intermediates.
- Using Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time interactions .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from assay variability or structural analogs. Mitigation involves:
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Advanced in silico approaches include:
- Molecular dynamics simulations to assess blood-brain barrier permeability.
- QSAR models trained on benzofuran derivatives to predict logP and metabolic stability.
- Docking studies against target proteins (e.g., HDACs) to rationalize structure-activity relationships .
Q. How can byproducts in this compound synthesis be systematically identified and minimized?
Strategies involve:
- LC-MS/MS for real-time monitoring of reaction mixtures.
- Green chemistry principles (e.g., solvent-free conditions) to reduce side reactions.
- Column chromatography or recrystallization with optimized solvent systems for purification .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?
Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For high variability, apply mixed-effects models to account for inter-experimental differences .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Adopt Cochrane Handbook guidelines for systematic reporting:
- Detail catalyst activation steps (e.g., drying under vacuum).
- Specify solvent grades and purification methods (e.g., distillation over molecular sieves).
- Include raw spectral data in supplementary materials .
Tables: Key Analytical Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
